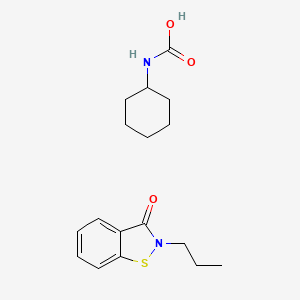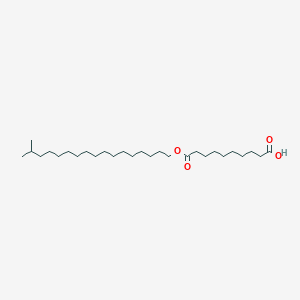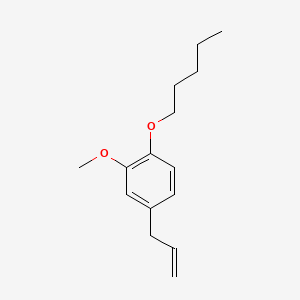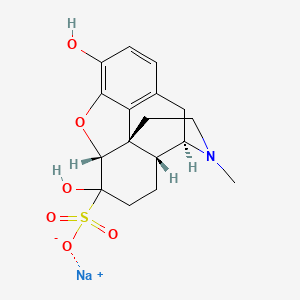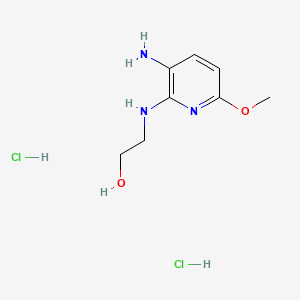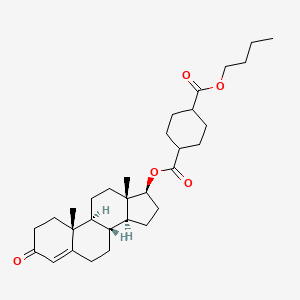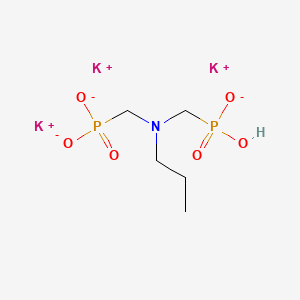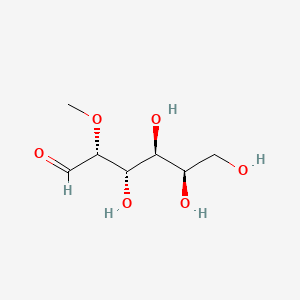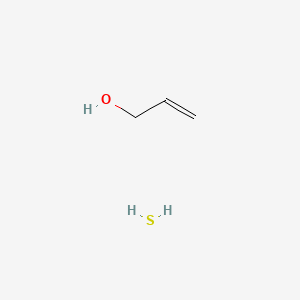
Oxacyclohexadec-13-en-2-one, (13E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclohexadec-13-en-2-one, (13E)- is a chemical compound with the molecular formula C15H26O2. It is known for its musk-like odor and is used in various applications, including perfumery and flavoring . The compound is characterized by its stability under normal conditions but can be easily hydrolyzed under strong alkaline conditions and oxidized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-13-en-2-one, (13E)- can be synthesized through several chemical reactions. One common method involves the reaction of cyclohexadec-13-en-2-one with an acid catalyst such as sulfuric acid or bismuth chloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Oxacyclohexadec-13-en-2-one, (13E)- often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclohexadec-13-en-2-one, (13E)- undergoes various chemical reactions, including:
Oxidation: The compound can be easily oxidized, especially in the presence of strong oxidizing agents.
Hydrolysis: Under strong alkaline conditions, it can be hydrolyzed.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Alkaline Conditions: Sodium hydroxide or potassium hydroxide solutions are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while hydrolysis typically results in the formation of simpler compounds .
Aplicaciones Científicas De Investigación
Oxacyclohexadec-13-en-2-one, (13E)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Oxacyclohexadec-13-en-2-one, (13E)- exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its musk-like odor . Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Oxacyclohexadec-12-en-2-one, (12E)-: This compound is similar in structure but differs in the position of the double bond.
Oxacyclohexadec-13-en-2-one, (13Z)-: This isomer has a different configuration around the double bond.
Uniqueness
Oxacyclohexadec-13-en-2-one, (13E)- is unique due to its specific double bond configuration, which influences its chemical reactivity and olfactory properties. This makes it particularly valuable in applications requiring precise scent characteristics .
Propiedades
Número CAS |
4941-78-0 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(13E)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |
Clave InChI |
AGZBJJSLDGWKSU-CSKARUKUSA-N |
SMILES isomérico |
C1CCCCCC(=O)OCC/C=C/CCCC1 |
SMILES canónico |
C1CCCCCC(=O)OCCC=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


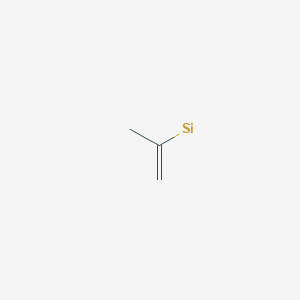
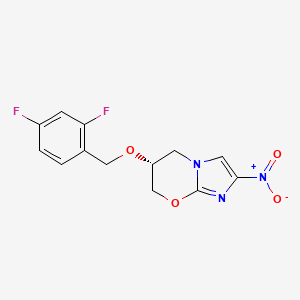
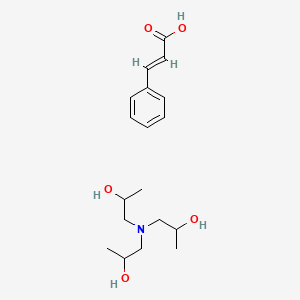

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
